molecular formula C23H27N3O5S B11230927 4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide

Cat. No.: B11230927
M. Wt: 457.5 g/mol
InChI Key: PHXKAAJXMGNBDS-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, a pyridazinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazinyl intermediate, followed by the introduction of the methoxyphenyl group and the benzenesulfonamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols

Scientific Research Applications

4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3,5-trimethylbenzenesulfonamide include other sulfonamides and pyridazinyl derivatives. Examples include:

  • 4-methoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
  • 4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

4-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2,3,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C23H27N3O5S/c1-15-14-21(16(2)17(3)23(15)30-5)32(27,28)24-12-13-31-22-11-10-20(25-26-22)18-6-8-19(29-4)9-7-18/h6-11,14,24H,12-13H2,1-5H3

InChI Key

PHXKAAJXMGNBDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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